2-(2-Methylcyclopropyl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(2-Methylcyclopropyl)acetic acid” is a chemical compound . It has drawn significant attention from researchers due to its potential applications in various fields.

Molecular Structure Analysis

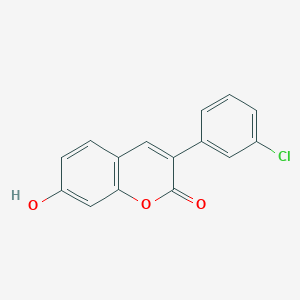

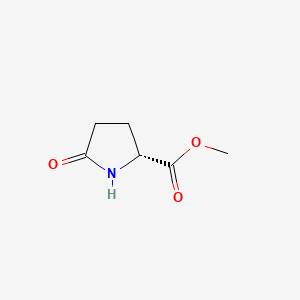

The molecular structure of “this compound” can be represented by the InChI code1S/C6H10O2/c1-4-2-5(4)3-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) . The molecular weight is 114.14 . Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .Scientific Research Applications

Chemical Synthesis and Reactions

2-(2-Methylcyclopropyl)acetic acid, a compound of interest in organic chemistry, has been studied for its potential applications in various chemical synthesis processes. Research has explored its behavior and utility in forming structurally complex molecules. For instance, the ring-opening reactions of methylenecyclopropanes have been extensively studied, revealing that these compounds can react with halides in acetic acid to yield gem-disubstituted homoallylic halides with high efficiency (Huang & Shi, 2004). Additionally, manganese(III)-mediated oxidative annulation of methylenecyclopropanes with 1,3-dicarbonyl compounds in acetic acid produces dihydrofuran derivatives, demonstrating the versatility of cyclopropyl-containing compounds in synthetic organic chemistry (Huang & Shi, 2005).

Biological Activity and Medical Applications

Cyclopropyl derivatives have also been examined for their biological activities, showing potential in medical applications. For example, studies on bromophenol derivatives with cyclopropyl moieties have identified them as effective inhibitors of certain enzymes, suggesting their utility in developing treatments for diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019). This highlights the potential of cyclopropyl-containing compounds in pharmacology and drug design.

Advanced Materials and Catalysis

The role of cyclopropyl derivatives extends into materials science and catalysis, where their unique chemical properties facilitate the development of novel materials and catalysts. For example, the synthesis and characterization of tetraazacycle complexes bearing cyclopropyl pendant arms have provided insights into their complexing behaviors, crucial for applications in medicinal chemistry and imaging (Lukeš et al., 2001).

Diagnosis and Veterinary Medicine

Furthermore, cyclopropyl derivatives play a role in veterinary medicine, as demonstrated by the rapid diagnosis of hypoglycin A intoxication in horses, a condition linked to the ingestion of certain plants. The study of methylenecyclopropyl acetic acid, a metabolite related to the toxin, has led to advancements in diagnostic methods for atypical myopathy (Sander et al., 2016).

Environmental and Agricultural Implications

Cyclopropyl compounds have also been investigated for their implications in environmental science and agriculture. The study of 1-methylcyclopropene, for instance, has shown significant effects on ethylene inhibition, with applications ranging from extending the shelf life of fruits and vegetables to understanding plant growth regulation (Blankenship & Dole, 2003).

Safety and Hazards

“2-(2-Methylcyclopropyl)acetic acid” is classified as a dangerous substance. It is a flammable liquid and can cause severe skin burns and eye damage . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, taking precautionary measures against static discharge, wearing protective gloves/protective clothing/eye protection/face protection, and not breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name |

2-(2-methylcyclopropyl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(4)3-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZWXDSHKBYAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139492-14-1 |

Source

|

| Record name | 2-(2-methylcyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2625667.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2625670.png)

![Tert-butyl 3-[2-(prop-2-enoylamino)ethyl]thiomorpholine-4-carboxylate](/img/structure/B2625676.png)

![1-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2625677.png)

![5-Methyl-7-(perfluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2625678.png)

![N-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2625679.png)

![(E)-methyl 2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2625681.png)

![4-({2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-[(furan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2625682.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-fluorophenyl)azepan-1-yl)methanone](/img/structure/B2625683.png)